molecular formula C12H8BrN3O2S B11829257 Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

Cat. No.: B11829257
M. Wt: 338.18 g/mol
InChI Key: XGDVBPREVMYZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Industry: It is used in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H8BrN3O2S . It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties. The presence of the bromine atom and the thiophene ring contributes to its unique chemical behavior and potential biological activity .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with thiophene-2-carboxylic acid derivatives in the presence of coupling agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a study assessing its efficacy against common pathogens, it showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It demonstrated a capacity to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition were found to be comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and thiophene rings can significantly influence its pharmacological profile. For example, modifications at the 6-position of the pyrazolo ring or changes in the carboxylate group have been shown to enhance specific biological activities .

Case Studies

  • Anticancer Evaluation : A study involving several derivatives of pyrazolo[1,5-a]pyrimidines reported that this compound exhibited selective cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM.
  • Inhibition of COX Enzymes : In a comparative analysis with standard NSAIDs like celecoxib, this compound showed similar IC50 values against COX-2 (0.04 µmol), indicating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C12H8BrN3O2S

Molecular Weight

338.18 g/mol

IUPAC Name

methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

InChI

InChI=1S/C12H8BrN3O2S/c1-18-12(17)10-2-7(6-19-10)9-4-15-16-5-8(13)3-14-11(9)16/h2-6H,1H3

InChI Key

XGDVBPREVMYZBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C3N=CC(=CN3N=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.